6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate
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Overview
Description
This compound is part of the benzo[c]chromene family, which is characterized by a fused ring system that includes a benzene ring and a chromene moiety
Preparation Methods
The synthesis of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: This step involves the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions.
Diels-Alder Cycloaddition: The chromene core undergoes a regioselective intermolecular Diels-Alder cycloaddition with methyl propiolate. This step is crucial for forming the fused ring system.
Oxidative Aromatization: The cyclohexadiene intermediate formed in the previous step is oxidized to form the aromatic benzo[c]chromene system. This step can be achieved using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonylamino group is introduced through a nucleophilic substitution reaction, where the appropriate amine reacts with a benzyloxycarbonyl chloride derivative.
Esterification: Finally, the hexanoate ester is formed through an esterification reaction, typically using hexanoic acid and a suitable coupling agent like DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include DDQ and potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols. Sodium borohydride (NaBH4) is a common reducing agent used for this purpose.
Substitution: The benzyloxycarbonylamino group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases.
Scientific Research Applications
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its potential therapeutic effects.
Medicine: The compound is being investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE can be compared with other similar compounds, such as:
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE: This compound has a similar benzo[c]chromene core but differs in the ester and substituent groups.
2-CHLORO-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}BUTANOATE: This compound features a chlorine substituent and a different ester group, which can affect its chemical properties and reactivity.
6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL {[(BENZYLOXY)CARBONYL]AMINO}(PHENYL)ACETATE: This compound has a phenylacetate ester group, providing a different chemical environment compared to the hexanoate ester.
The uniqueness of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H25NO6 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C27H25NO6/c1-2-3-13-23(28-27(31)32-17-18-9-5-4-6-10-18)26(30)33-19-14-15-21-20-11-7-8-12-22(20)25(29)34-24(21)16-19/h4-12,14-16,23H,2-3,13,17H2,1H3,(H,28,31) |
InChI Key |
ZRNIKNIJSNLHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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